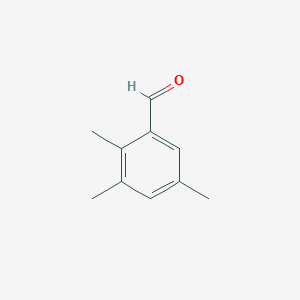

2,3,5-Trimethylbenzaldehyde

Description

Significance of Methylated Benzaldehyde (B42025) Derivatives in Advanced Organic Synthesis

Methylated benzaldehyde derivatives are a class of compounds that hold considerable importance in the field of advanced organic synthesis. The presence and position of methyl groups on the benzaldehyde framework can significantly influence the compound's reactivity, selectivity, and physical properties. These derivatives serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. chemicalbook.com

For instance, the synthesis of certain methylated benzaldehydes, such as p-methyl benzaldehyde, is a key area of research, with efforts focused on developing green and efficient production routes from simple precursors like acetaldehyde. epa.govnih.gov The catalytic asymmetric addition of alkyl groups to benzaldehydes is another critical area, enabling the enantioselective synthesis of secondary alcohols, which are valuable chiral building blocks. google.com The strategic placement of methyl groups can direct reaction pathways, block certain reactive sites, and alter the electronic nature of the aldehyde group, making these derivatives versatile tools for synthetic chemists.

Overview of Aromatic Aldehydes as Pivotal Building Blocks in Chemical Research

Aromatic aldehydes, as a broader class, are fundamental building blocks in chemical research. sigmaaldrich.com Their defining feature is an aldehyde group attached directly to an aromatic ring. sigmaaldrich.com This structure allows them to participate in a wide array of chemical reactions, making them indispensable reagents for constructing complex organic molecules. scbt.com

These compounds are central to the synthesis of pharmaceuticals, dyes, polymers, and fragrances. sigmaaldrich.comnist.gov The reactivity of the aldehyde group allows for nucleophilic addition reactions, condensations, and oxidations to form a variety of other functional groups and molecular scaffolds. sigmaaldrich.comscbt.com The aromatic ring itself can be further functionalized, allowing for the creation of a diverse library of derivatives with tailored properties. sigmaaldrich.com Their versatility makes them a cornerstone of modern organic synthesis, enabling the construction of molecules with significant biological or material applications. tcichemicals.com

Research Landscape and Emerging Trends for 2,3,5-Trimethylbenzaldehyde

The specific research landscape for this compound is notably less dense compared to its other isomers, such as 2,4,5-Trimethylbenzaldehyde (B1202114) or various trimethoxybenzaldehydes. While it is documented and assigned a CAS Number of 5779-71-5, extensive academic literature detailing its synthesis, unique reactivity, or specific applications is sparse. nih.gov

Data from the EPA's CompTox Chemicals Dashboard includes high-throughput transcriptomics (HTTr) summary data for the compound, suggesting its inclusion in large-scale chemical screening programs to assess bioactivity. epa.gov However, dedicated studies exploring its utility as a synthetic intermediate are not prominent in the public domain. The compound is listed by chemical suppliers, indicating its availability for research and potential use in synthetic chemistry. nih.gov

In contrast, related compounds like 3,4,5-Trimethoxybenzaldehyde are well-known intermediates in the synthesis of pharmaceuticals such as the antibacterial drug trimethoprim (B1683648) and the psychedelic alkaloid mescaline. wikipedia.orgwikipedia.org The synthesis of these more studied isomers is well-established, often starting from readily available precursors like vanillin (B372448) or p-cresol. google.comwikipedia.org

The emerging trend for specialty aromatic aldehydes is driven by the pharmaceutical industry's demand for novel chemical intermediates. While this compound has not yet emerged as a key player in this trend, its availability and unique substitution pattern present an opportunity for future research. Exploration into its synthetic utility could reveal novel reaction pathways or lead to the development of new molecules with valuable properties, marking it as an area ripe for academic investigation.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-8(2)9(3)10(5-7)6-11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXWUMMPVFEBNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561846 | |

| Record name | 2,3,5-Trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5779-71-5 | |

| Record name | 2,3,5-Trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3,5 Trimethylbenzaldehyde

Direct Formylation Techniques for Polymethylated Benzene (B151609) Systems

Direct formylation involves the introduction of a formyl group (-CHO) onto an aromatic ring in a single step. Several classical and modified methods are employed for the formylation of polymethylated benzenes like trimethylbenzenes.

Optimized Rieche Formylation Procedures

The Rieche formylation is a method that utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, typically titanium tetrachloride. wikipedia.orgdbpedia.org This reaction is particularly effective for electron-rich aromatic compounds, including mesitylene (B46885) (1,3,5-trimethylbenzene). wikipedia.orgdbpedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism. synarchive.com

Key parameters for an optimized Rieche formylation include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. Dichloromethane is a commonly used solvent, and the reaction is often carried out at low temperatures to control selectivity and minimize side reactions.

| Parameter | Condition |

| Substrate | Mesitylene (1,3,5-trimethylbenzene) |

| Formylating Agent | Dichloromethyl methyl ether |

| Catalyst | Titanium tetrachloride |

| Solvent | Dichloromethane |

| Temperature | Low temperatures (e.g., -15°C to 0°C) google.com |

| Workup | Acidic hydrolysis |

Gattermann-Koch Reaction Adaptations

The Gattermann-Koch reaction is a classic method for formylating aromatic compounds using carbon monoxide and hydrogen chloride under pressure, with a catalyst system typically composed of aluminum chloride and cuprous chloride. testbook.comslideshare.netscienceinfo.com This method is generally suitable for simple aromatic hydrocarbons like benzene and toluene (B28343). scienceinfo.com However, its application to polymethylated benzenes like trimethylbenzenes requires specific adaptations due to the potential for side reactions and the need for precise control over reaction conditions. wikipedia.org For instance, the synthesis of mesitaldehyde (2,4,6-trimethylbenzaldehyde) from mesitylene can be achieved using this method. wikipedia.org

A key challenge is that the Gattermann-Koch reaction is not applicable to phenol (B47542) and phenol ether substrates. scienceinfo.comwikipedia.org For activated systems like mesitylene, careful control of pressure and temperature is crucial to achieve good yields of the desired aldehyde. dissertationtopic.net

| Parameter | Condition |

| Substrate | Mesitylene (1,3,5-trimethylbenzene) wikipedia.org |

| Formylating Agents | Carbon monoxide (CO) and Hydrogen chloride (HCl) testbook.com |

| Catalyst | Aluminum chloride (AlCl₃) and Cuprous chloride (CuCl) scienceinfo.com |

| Pressure | High pressure libretexts.org |

| Temperature | Controlled temperature testbook.com |

Comparative Analysis with Vilsmeier-Haack Formylation in Sterically Hindered Substrates

The Vilsmeier-Haack reaction offers an alternative route for the formylation of electron-rich aromatic compounds. youtube.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). youtube.comjk-sci.com The Vilsmeier reagent is a weaker electrophile compared to those generated in the Rieche and Gattermann-Koch reactions, making it highly selective for activated aromatic rings. chemistrysteps.com

For sterically hindered substrates like polymethylated benzenes, the choice of formylation method is critical. The table below provides a comparative analysis of the three methods.

| Feature | Rieche Formylation | Gattermann-Koch Reaction | Vilsmeier-Haack Reaction |

| Formylating Agent | Dichloromethyl methyl ether wikipedia.org | Carbon monoxide and HCl testbook.com | Vilsmeier reagent (e.g., from DMF/POCl₃) youtube.com |

| Catalyst | Strong Lewis acid (e.g., TiCl₄) wikipedia.org | AlCl₃/CuCl scienceinfo.com | Formed in situ |

| Substrate Scope | Electron-rich arenes wikipedia.org | Benzene, alkylbenzenes scienceinfo.com | Electron-rich arenes, including heterocycles youtube.comchemistrysteps.com |

| Reactivity | High | High | Moderate, selective for activated rings chemistrysteps.com |

| Steric Hindrance | Can be sensitive to steric hindrance | Can be sensitive to steric hindrance | Generally more tolerant of steric hindrance youtube.com |

| Conditions | Often requires low temperatures google.com | High pressure required libretexts.org | Mild to moderate temperatures (0°C to 80°C) jk-sci.com |

Oxidation-Based Synthetic Routes

An alternative approach to synthesizing 2,3,5-trimethylbenzaldehyde involves the oxidation of a suitable precursor, such as a trimethylated arene.

Controlled Oxidation of Corresponding Trimethylated Arenes (e.g., Mesitylene)

The direct oxidation of a methyl group on a trimethylated benzene ring to an aldehyde is a challenging transformation that requires carefully controlled conditions to avoid over-oxidation to the carboxylic acid. Using milder oxidizing agents is key to achieving the desired aldehyde. For instance, the oxidation of mesitylene with manganese dioxide can yield 3,5-dimethylbenzaldehyde. wikipedia.org Research has also explored the use of vanadium catalysts in combination with hydrogen peroxide for the peroxidative oxidation of mesitylene to 3,5-dimethylbenzaldehyde. researchgate.net

| Oxidizing System | Substrate | Product | Notes |

| Manganese dioxide (MnO₂) | Mesitylene | 3,5-Dimethylbenzaldehyde | A milder oxidizing agent. wikipedia.org |

| Vanadium catalyst / H₂O₂ | Mesitylene | 3,5-Dimethylbenzaldehyde | Peroxidative oxidation. researchgate.net |

| Nitric acid | Mesitylene | Trimesic acid | Strong oxidation leads to the carboxylic acid. wikipedia.org |

Selective Side-Chain Oxidation Strategies for Alkylbenzenes

Selective side-chain oxidation is a broader strategy that can be applied to various alkylbenzenes. asianpubs.org The reactivity of the benzylic position makes it susceptible to oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically oxidize the alkyl side chain all the way to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.orgquimicaorganica.org

To stop the oxidation at the aldehyde stage, more specialized reagents and conditions are necessary. A novel system using a combination of CrO₃ and Ce(SO₄)₂ has been shown to be effective for the oxidation of alkylbenzenes to aldehydes or ketones with high yields and few by-products. asianpubs.org This method represents a significant advancement in achieving selective oxidation.

| Oxidizing System | Substrate Type | Product Type | Key Features |

| CrO₃ / Ce(SO₄)₂ | Alkylbenzenes | Aldehydes or Ketones | High yields, minimal by-products. asianpubs.org |

| Potassium permanganate (KMnO₄) | Alkylbenzenes with benzylic hydrogens | Benzoic acids | Strong oxidation, typically proceeds to the carboxylic acid. libretexts.orglibretexts.org |

Multi-Step Construction from Precursors

The synthesis of this compound can be achieved through various multi-step methodologies, starting from readily available precursors. These methods offer flexibility and control over the introduction of the aldehyde functionality onto the trimethylbenzene scaffold.

Employment of Grignard Reagents with Suitable Electrophiles

A well-established method for the formylation of aryl compounds involves the use of Grignard reagents. libretexts.orgucalgary.ca This approach, known as the Bouveault aldehyde synthesis, utilizes an N,N-disubstituted formamide, such as dimethylformamide (DMF), as the electrophile. wikipedia.org The synthesis begins with the formation of the Grignard reagent from an appropriate aryl halide. libretexts.org For the synthesis of this compound, this would typically involve the reaction of a 1-halo-2,3,5-trimethylbenzene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). ucalgary.cagoogle.com The resulting Grignard reagent, 2,3,5-trimethylphenylmagnesium halide, is then treated with DMF. wikipedia.orggoogle.com The reaction proceeds through a hemiaminal intermediate, which is subsequently hydrolyzed to yield the desired this compound. wikipedia.org The reactivity of the aryl halide in Grignard formation follows the order I > Br > Cl. ucalgary.ca

A patent for the preparation of the related 2,3-dimethylbenzaldehyde (B27725) describes a similar process where 2,3-dimethyl-halogeno-benzene is reacted with magnesium in THF to form the Grignard reagent, followed by the addition of DMF at a controlled temperature and subsequent hydrolysis with aqueous ammonium (B1175870) chloride. google.com This methodology can be adapted for the synthesis of this compound.

Table 1: Key Steps in the Grignard-based Synthesis of this compound

| Step | Description | Reactants | Product |

| 1 | Grignard Reagent Formation | 1-Halo-2,3,5-trimethylbenzene, Magnesium (Mg) | 2,3,5-Trimethylphenylmagnesium halide |

| 2 | Formylation | 2,3,5-Trimethylphenylmagnesium halide, Dimethylformamide (DMF) | Hemiaminal intermediate |

| 3 | Hydrolysis | Hemiaminal intermediate, Aqueous acid (e.g., NH₄Cl solution) | This compound |

It is important to note that the formation of biphenyl (B1667301) derivatives as a side product can occur, particularly at higher concentrations of the aryl halide and elevated reaction temperatures. libretexts.org

Partial Reduction of Carboxylic Acid Derivatives

The partial reduction of carboxylic acid derivatives, specifically esters, presents another viable route to this compound. masterorganicchemistry.com The reagent of choice for this transformation is Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.comorgosolver.comcommonorganicchemistry.com DIBAL-H is a powerful and bulky reducing agent that can selectively reduce esters to aldehydes, provided the reaction conditions are carefully controlled. masterorganicchemistry.comwikipedia.org Typically, the reaction is carried out at low temperatures, such as -78 °C, to prevent over-reduction to the corresponding primary alcohol. chemistrysteps.comcommonorganicchemistry.com

The synthesis would commence with the ester of 2,3,5-trimethylbenzoic acid. This ester is then treated with one equivalent of DIBAL-H. masterorganicchemistry.com The mechanism involves the coordination of the ester's carbonyl oxygen to the aluminum atom of DIBAL-H, which activates the carbonyl group. A subsequent hydride transfer from the aluminum to the carbonyl carbon forms a tetrahedral intermediate. chemistrysteps.comorgosolver.com This intermediate is stable at low temperatures. chemistrysteps.com Upon workup with a protic solvent like water, the intermediate is hydrolyzed to furnish this compound. chemistrysteps.com

Table 2: DIBAL-H Reduction of a 2,3,5-Trimethylbenzoate Ester

| Step | Description | Reagents | Key Conditions | Product |

| 1 | Reduction | Alkyl 2,3,5-trimethylbenzoate, DIBAL-H | Low temperature (e.g., -78 °C), 1 equivalent of DIBAL-H | Tetrahedral intermediate |

| 2 | Hydrolysis | Tetrahedral intermediate, Water | Acidic or neutral workup | This compound |

While effective, the reduction of esters to aldehydes can sometimes be challenging to control, and the formation of the alcohol as a byproduct can occur. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have revolutionized modern organic synthesis. numberanalytics.comfiveable.melibretexts.org The Suzuki-Miyaura coupling, in particular, involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. wikipedia.orglibretexts.orgmusechem.com

While not a direct formylation method, the Suzuki coupling can be strategically employed to construct the 2,3,5-trimethylphenyl scaffold, which can then be further functionalized to the aldehyde. For instance, a suitably substituted aryl boronic acid could be coupled with a halo-trimethylbenzene derivative, or vice versa. The general mechanism of the Suzuki coupling involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmusechem.com

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) intermediate. libretexts.org

Transmetalation : The organic group from the organoboron species (R²-BY₂) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. This step requires a base. libretexts.org

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. musechem.com

Table 3: General Mechanistic Steps of the Suzuki-Miyaura Coupling

| Step | Description | Reactants | Intermediate/Product |

| Oxidative Addition | Insertion of Pd(0) into the aryl-halide bond | Aryl halide (R¹-X), Pd(0) catalyst | Organopalladium(II) intermediate |

| Transmetalation | Transfer of the organic group from the boronic acid to palladium | Organopalladium(II) intermediate, Organoboron compound (R²-BY₂), Base | Di-organopalladium(II) complex |

| Reductive Elimination | Formation of the C-C bond and regeneration of the catalyst | Di-organopalladium(II) complex | Coupled product (R¹-R²), Pd(0) catalyst |

The versatility of the Suzuki coupling allows for the synthesis of a wide range of substituted biaryls and other complex structures, which can serve as precursors for this compound through subsequent oxidation or formylation steps. numberanalytics.commusechem.com

Derivations from Functionalized Phenols via Electrophilic Aromatic Substitution

The formylation of phenols is a classic example of electrophilic aromatic substitution, where an electron-rich aromatic ring attacks a formylating agent. wikipedia.org If a 2,3,5-trimethylphenol (B45783) is used as the starting material, a direct formylation reaction can introduce the aldehyde group onto the aromatic ring. The hydroxyl group is a strong activating group, directing the incoming electrophile primarily to the ortho and para positions.

Several named reactions can be employed for the formylation of phenols:

Gattermann-Koch Reaction : This method traditionally uses carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a co-catalyst such as cuprous chloride (Cu₂Cl₂). youtube.com The electrophile is believed to be the formyl cation ([HCO]⁺). youtube.com

Vilsmeier-Haack Reaction : This reaction utilizes a substituted amide, typically DMF, and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. wikipedia.org

Duff Reaction : This method employs hexamethylenetetramine as the formylating agent in the presence of an acid, usually targeting the ortho position of phenols. wikipedia.org

Rieche Formylation : Dichloromethyl methyl ether is used as the formylating agent in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). commonorganicchemistry.com

A method for the ortho-formylation of phenols using magnesium chloride, triethylamine, and paraformaldehyde has been reported to give high yields of salicylaldehydes. orgsyn.org This method is noted for its regioselectivity and use of less noxious reagents. orgsyn.org

Table 4: Common Formylation Reactions for Phenols

| Reaction Name | Formylating Agent(s) | Catalyst(s) | Typical Electrophile |

| Gattermann-Koch | Carbon monoxide (CO), Hydrogen chloride (HCl) | AlCl₃, Cu₂Cl₂ | Formyl cation ([HCO]⁺) |

| Vilsmeier-Haack | Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | - | Vilsmeier reagent (chloroiminium ion) |

| Duff Reaction | Hexamethylenetetramine | Acidic conditions | Iminium ion intermediate |

| Rieche Formylation | Dichloromethyl methyl ether | Lewis acid (e.g., TiCl₄) | Dichloromethyl methyl ether-Lewis acid adduct |

The choice of method would depend on the desired regioselectivity and the compatibility of the reagents with the 2,3,5-trimethylphenol substrate.

Industrial-Scale Synthesis Considerations for Related Benzaldehyde (B42025) Isomers

The industrial-scale synthesis of benzaldehyde isomers, such as the related 2,4,6-trimethylbenzaldehyde (B22134) (mesitaldehyde), provides insights into the potential manufacturing processes for this compound. A common industrial approach for such compounds is formylation. dissertationtopic.net

For the synthesis of mesitaldehyde, a process using mesitylene, carbon monoxide (CO), and hydrogen chloride (HCl) as raw materials has been described. dissertationtopic.net This is essentially a Gattermann-Koch type reaction. Key considerations for industrial-scale synthesis include:

Raw Material Cost and Availability : The starting materials should be inexpensive and readily available in large quantities.

Catalyst System : The choice of catalyst is crucial. For the formylation of mesitylene, a Lewis acid like aluminum chloride (AlCl₃) is often used, sometimes with a co-catalyst like cuprous chloride (Cu₂Cl₂). dissertationtopic.net Catalyst efficiency, cost, and recyclability are important economic factors.

Reaction Conditions : Optimizing reaction parameters such as temperature, pressure, and reaction time is essential to maximize yield and minimize byproducts. For instance, the formylation of mesitylene can be carried out at temperatures between 25 to 30°C. dissertationtopic.net

Solvent : The choice of solvent can influence reaction rates and product selectivity. For the synthesis of mesitaldehyde, 1,2-dichloroethane (B1671644) has been used as a solvent. dissertationtopic.net Solvent recovery and recycling are important for environmental and economic reasons.

Product Isolation and Purification : Efficient methods for separating the product from the reaction mixture and purifying it to the required specifications are necessary. This may involve techniques like distillation or crystallization.

Waste Management : The process should be designed to minimize waste generation. The treatment and disposal of any byproducts or waste streams must be considered.

Safety : Handling of hazardous materials like carbon monoxide, hydrogen chloride, and Lewis acids requires strict safety protocols and specialized equipment.

Table 5: Industrial Synthesis Parameters for 2,4,6-Trimethylbenzaldehyde

| Parameter | Details |

| Starting Materials | Mesitylene, Carbon Monoxide (CO), Hydrogen Chloride (HCl) |

| Catalyst System | Aluminum Chloride (AlCl₃), Cuprous Chloride (Cu₂Cl₂) |

| Solvent | 1,2-Dichloroethane |

| Temperature | 25-30 °C |

| Reaction Time | ~18 hours |

| Yield | Reported up to 59% with single-pass conversion of 80-90% |

These considerations would be analogous for the development of an industrial-scale process for this compound, starting from 1,2,4-trimethylbenzene (B165218) (pseudocumene).

Reaction Mechanisms and Reactivity Profile of 2,3,5 Trimethylbenzaldehyde

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. msu.edu The rate and regioselectivity of these reactions are significantly influenced by the nature of the substituents already present on the aromatic ring. lumenlearning.com

Impact of Methyl Substituents on Aromatic Ring Activation and Regioselectivity

Substituents on a benzene ring can either activate or deactivate the ring towards electrophilic attack. libretexts.org Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it. lumenlearning.com Methyl groups are considered activating groups because they donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.comlumenlearning.com This electron-donating effect occurs through two main mechanisms:

Inductive Effect (+I): Alkyl groups, like methyl groups, are less electronegative than the sp2-hybridized carbon atoms of the benzene ring. They push electron density through the sigma bond onto the ring, thereby increasing its electron density. lumenlearning.com

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the aromatic ring. This further increases the electron density of the ring, particularly at the ortho and para positions.

In 2,3,5-trimethylbenzaldehyde, the three methyl groups collectively enhance the electron density of the benzene ring, making it highly activated towards electrophilic substitution.

The position at which an incoming electrophile will attack is also directed by the existing substituents. saskoer.ca Electron-donating groups are typically ortho, para-directors. saskoer.ca In the case of this compound, the positions ortho and para to each methyl group are activated. The aldehyde group (-CHO), however, is a deactivating group and a meta-director due to its electron-withdrawing nature.

Considering the combined directing effects of the three activating methyl groups and the deactivating aldehyde group, the potential sites for electrophilic attack are the C4 and C6 positions. Steric hindrance from the adjacent methyl groups might influence the relative rates of substitution at these positions. The C6 position is sterically less hindered, making it a likely primary site for electrophilic attack.

Pathways for Further Aromatic Functionalization

The activated nature of the this compound ring allows for a variety of electrophilic aromatic substitution reactions to introduce new functional groups. Some possible pathways include:

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) onto the ring, likely at the C6 position, to yield 6-nitro-2,3,5-trimethylbenzaldehyde.

Halogenation: Treatment with halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the substitution of a hydrogen atom with a halogen. msu.edu For instance, bromination would likely yield 6-bromo-2,3,5-trimethylbenzaldehyde.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) would introduce a sulfonic acid group (-SO₃H) onto the ring, forming 2,3,5-trimethyl-6-sulfobenzaldehyde.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the aromatic ring using an alkyl halide or acyl halide with a Lewis acid catalyst. msu.edu However, the aldehyde group is deactivating and can coordinate with the Lewis acid, which can complicate these reactions.

Nucleophilic Addition Reactions at the Aldehyde Moiety

The aldehyde functional group is characterized by a polar carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This makes the aldehyde susceptible to nucleophilic attack. pressbooks.pub

Investigation of Steric Hindrance Effects on Nucleophilic Attack

Steric hindrance plays a crucial role in the reactivity of carbonyl compounds. libretexts.org In this compound, the aldehyde group is flanked by a methyl group at the C2 position. This ortho-substituent creates steric congestion around the carbonyl carbon, which can impede the approach of nucleophiles. nih.gov The larger the nucleophile, the more pronounced the steric hindrance effect will be, potentially leading to slower reaction rates compared to less hindered aldehydes like benzaldehyde (B42025). reddit.comnumberanalytics.com

Detailed Mechanism of Carbonyl Transformations (e.g., Wittig reactions, Grignard additions)

Despite the steric hindrance, this compound can undergo various nucleophilic addition reactions.

Wittig Reaction: This reaction converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). dalalinstitute.comlumenlearning.com The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. organic-chemistry.orgmasterorganicchemistry.com This four-membered ring then decomposes to form the alkene and a stable triphenylphosphine (B44618) oxide. libretexts.org For this compound, the reaction with a Wittig reagent like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 2,3,5-trimethylstyrene. The steric hindrance may influence the rate and stereoselectivity of the reaction.

Grignard Additions: Grignard reagents (R-MgX) are potent nucleophiles that readily add to aldehydes to form alcohols. byjus.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by an acidic workup, would yield a secondary alcohol, 1-(2,3,5-trimethylphenyl)ethanol. pressbooks.publibretexts.org The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated. pressbooks.pub The steric hindrance from the ortho-methyl group could potentially slow down the rate of addition.

Condensation and Cyclization Reactions

This compound can participate in various condensation and cyclization reactions, which are important for the synthesis of more complex molecules.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate) in the presence of a weak base. nih.gov The reaction of this compound with malonic acid would yield 2,3,5-trimethylcinnamic acid after decarboxylation.

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium salt of the corresponding carboxylic acid to form an α,β-unsaturated carboxylic acid. With acetic anhydride and sodium acetate, this compound would also yield 2,3,5-trimethylcinnamic acid.

Cyclization Reactions: The presence of the methyl groups and the aldehyde functionality can be exploited in intramolecular cyclization reactions to form polycyclic structures. For instance, under specific acidic conditions, derivatives of this compound could potentially undergo intramolecular Friedel-Crafts type reactions to form indanone or tetralone derivatives. researchgate.net

Below is a table summarizing some of the potential reactions of this compound.

| Reaction Type | Reagents | Major Product |

| Electrophilic Aromatic Substitution | ||

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-2,3,5-trimethylbenzaldehyde |

| Bromination | Br₂, FeBr₃ | 6-Bromo-2,3,5-trimethylbenzaldehyde |

| Sulfonation | SO₃, H₂SO₄ | 2,3,5-Trimethyl-6-sulfobenzaldehyde |

| Nucleophilic Addition | ||

| Wittig Reaction | Ph₃P=CH₂ | 2,3,5-Trimethylstyrene |

| Grignard Addition | CH₃MgBr, then H₃O⁺ | 1-(2,3,5-Trimethylphenyl)ethanol |

| Condensation | ||

| Knoevenagel Condensation | Malonic acid, piperidine | 2,3,5-Trimethylcinnamic acid |

| Perkin Reaction | Acetic anhydride, sodium acetate | 2,3,5-Trimethylcinnamic acid |

Mechanisms of Chalcone (B49325) Synthesis via Aldol (B89426) Condensation

The synthesis of chalcones, a class of compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, frequently employs the Claisen-Schmidt condensation, a variant of the aldol condensation. researchgate.nettsijournals.com This base-catalyzed reaction involves the condensation of a substituted benzaldehyde, such as this compound, with an acetophenone (B1666503). researchgate.net

The generally accepted mechanism proceeds as follows:

Enolate Formation: A strong base, such as sodium hydroxide (B78521) (NaOH), deprotonates the α-carbon of the acetophenone, forming a resonance-stabilized enolate ion. youtube.com This step is crucial as the benzaldehyde component lacks enolizable α-hydrogens. youtube.com

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a β-hydroxy ketone intermediate. tsijournals.com

Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, often facilitated by heat, to yield the final chalcone product. This dehydration is driven by the formation of a stable, conjugated π-system. youtube.com

The substituents on both the benzaldehyde and acetophenone rings can influence the reaction rate and yield. While a general protocol for aldol condensation exists, the optimal conditions can vary depending on the specific substrates used. nih.gov

Oxidation and Reduction Chemistry

Controlled Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 2,3,5-trimethylbenzoic acid. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed for this purpose. While specific literature on the oxidation of this compound is limited, analogous transformations of other trimethylbenzene derivatives provide insight. For example, the oxidation of 1,2,4-trimethylbenzene (B165218) can yield 2,3,5-trimethylbenzoquinone. researchgate.net The choice of oxidant and reaction conditions is crucial to achieve a controlled and high-yielding conversion to the desired carboxylic acid derivative.

Reductive Transformations to Corresponding Alcohols

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (2,3,5-trimethylphenyl)methanol. This transformation is typically achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of chalcones, which can be synthesized from this compound, to the corresponding alcohol has also been reported. wpmucdn.com

Radical Reactions and Their Kinetics (e.g., with OH radicals if applicable to trimethylbenzaldehydes)

The reaction of aromatic compounds with hydroxyl (OH) radicals is of significant interest, particularly in the context of atmospheric chemistry. Theoretical studies on the reaction of 1,3,5-trimethylbenzene (TMB) with OH radicals have shown that the reaction can proceed via two main pathways: H-atom abstraction from a methyl group or OH addition to the aromatic ring. rsc.org The formation of a TMB-OH adduct was found to be the more favorable pathway. rsc.org

While a specific kinetic study for this compound was not found, the principles from studies on related methylated benzenes and other substituted aromatics can be applied. The rate constants for the gas-phase reactions of OH radicals with various alkyl-substituted furans and butenes have been determined experimentally. nih.govnist.gov For instance, the rate constant for the reaction of OH radicals with trimethyl phosphate (B84403) exhibits a complex temperature dependence. nih.gov These studies indicate that the presence of methyl groups and the aromatic ring in this compound would make it reactive towards OH radicals, likely leading to the formation of various radical adducts and subsequent oxidation products.

Advanced Spectroscopic Characterization of 2,3,5 Trimethylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of 2,3,5-trimethylbenzaldehyde. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides specific information about the chemical environment of the hydrogen atoms in the molecule. For this compound, experimental data recorded in deuterated chloroform (B151607) (CDCl₃) at 600 MHz reveals distinct signals for the aldehydic, aromatic, and methyl protons. ucl.ac.uk

The aldehydic proton (CHO) is the most deshielded, appearing as a sharp singlet at δ 10.28 ppm due to the strong electron-withdrawing effect of the adjacent oxygen atom. ucl.ac.uk The two protons on the aromatic ring appear at δ 7.46 and δ 7.20 ppm. ucl.ac.uk These signals are reported as singlets, suggesting that any meta-coupling between them is not resolved under the experimental conditions. ucl.ac.uk The three methyl groups are observed as distinct singlets at δ 2.52, δ 2.33, and δ 2.30 ppm, confirming their unique chemical environments. ucl.ac.uk

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Assigned Proton | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | 10.28 | Singlet (s) |

| Aromatic (Ar-H) | 7.46 | Singlet (s) |

| Aromatic (Ar-H) | 7.20 | Singlet (s) |

| Methyl (CH₃) | 2.52 | Singlet (s) |

| Methyl (CH₃) | 2.33 | Singlet (s) |

| Methyl (CH₃) | 2.30 | Singlet (s) |

Source: Thieme - UCL Discovery ucl.ac.uk

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. Experimental data from a 150 MHz experiment in CDCl₃ identifies all ten carbon atoms of this compound. ucl.ac.uk

The carbonyl carbon of the aldehyde group is the most deshielded, appearing at δ 193.5 ppm. ucl.ac.uk The six aromatic carbons are observed in the range of δ 130.1 to δ 138.3 ppm. ucl.ac.uk Among these, two are proton-bearing (CH) carbons, and four are quaternary (Cq), substituted with either the aldehyde or a methyl group. ucl.ac.uk The three methyl carbons resonate at the most upfield positions: δ 21.2, δ 20.2, and δ 14.3 ppm. ucl.ac.uk A definitive assignment of the specific quaternary and methyl carbons requires further analysis with 2D NMR techniques.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Assigned Carbon | Chemical Shift (δ) in ppm | Carbon Type |

|---|---|---|

| Aldehyde (C HO) | 193.5 | CH |

| Aromatic | 138.3 | Cq |

| Aromatic | 136.4 | CH |

| Aromatic | 136.3 | Cq |

| Aromatic | 135.4 | Cq |

| Aromatic | 134.3 | Cq |

| Aromatic | 130.1 | CH |

| Methyl (C H₃) | 21.2 | CH₃ |

| Methyl (C H₃) | 20.2 | CH₃ |

| Methyl (C H₃) | 14.3 | CH₃ |

Source: Thieme - UCL Discovery ucl.ac.uk

While one-dimensional NMR provides the foundational data, two-dimensional (2D) NMR experiments are essential for confirming the complete structural connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be expected to show a weak or absent cross-peak between the two aromatic protons at δ 7.46 and δ 7.20, confirming their meta relationship and lack of significant spin-spin coupling.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. ucl.ac.uk It would definitively link the proton signals to their corresponding carbon signals.

Table 3: Expected Key HSQC Correlations for this compound

| Proton Signal (δ ppm) | Correlated Carbon Signal (δ ppm) |

|---|---|

| 10.28 (CHO) | 193.5 (C=O) |

| 7.46 (Ar-H) | 136.4 or 130.1 (Ar-CH) |

| 7.20 (Ar-H) | 130.1 or 136.4 (Ar-CH) |

| 2.52 (CH₃) | 21.2, 20.2, or 14.3 (CH₃) |

| 2.33 (CH₃) | 21.2, 20.2, or 14.3 (CH₃) |

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular skeleton and assigning quaternary carbons. Key expected correlations would confirm the substitution pattern by linking protons to nearby non-protonated carbons. For example, the aldehydic proton should correlate to the aromatic carbons at positions 1, 2, and 6, confirming its placement.

Table 4: Expected Key HMBC Correlations for Structural Elucidation

| Proton Signal | Expected Key Carbon Correlations (2-3 bonds) | Structural Information Confirmed |

|---|---|---|

| Aldehyde H (δ 10.28) | C-1, C-2, C-6 | Position of the aldehyde group |

| Methyl H's (δ 2.52, 2.33, 2.30) | Adjacent aromatic carbons (e.g., C-2 methyl H's to C-1, C-2, C-3) | Positions of the three methyl groups |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the absorption or scattering of radiation corresponding to specific molecular vibrations.

The infrared spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. ucl.ac.uk

Carbonyl (C=O) Stretch: A strong, sharp absorption band is observed at 1692 cm⁻¹ . ucl.ac.uk This frequency falls squarely within the expected range for the C=O stretching vibration of an aromatic aldehyde, where conjugation to the benzene (B151609) ring slightly lowers the frequency compared to an aliphatic aldehyde.

Aldehyde C-H Stretch: A distinct peak is present at 2923 cm⁻¹ , which can be assigned to the C-H stretching vibration of the aldehyde group. ucl.ac.uk

Aromatic Ring Stretches (C=C): An absorption at 1478 cm⁻¹ is characteristic of C=C stretching vibrations within the aromatic ring. ucl.ac.uk Additional bands for this type of vibration are typically expected in the 1600-1500 cm⁻¹ region.

Table 5: Key Experimental IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 2923 | Aldehyde C-H Stretch |

| 1692 | Carbonyl (C=O) Stretch |

| 1478 | Aromatic Ring (C=C) Stretch |

Source: Thieme - UCL Discovery ucl.ac.uk

A Raman spectrum, while not found in the reviewed literature, would provide complementary information, especially for the symmetric vibrations of the substituted aromatic ring, which are often weak in the IR spectrum.

While specific studies comparing the experimental and theoretical spectra for this compound are not available in the surveyed literature, this approach is a standard method for achieving a more profound vibrational analysis. Such a study would involve calculating the vibrational frequencies using computational quantum mechanical methods, such as Density Functional Theory (DFT).

The theoretically predicted frequencies are known to be systematically different from experimental values due to the approximations inherent in the calculations (e.g., the harmonic oscillator model). Therefore, the calculated frequencies are typically scaled by an empirical factor to allow for a more accurate comparison with the experimental IR and Raman spectra. This comparative analysis enables a confident assignment of not only the strong, fundamental vibrations but also weaker overtone or combination bands and complex fingerprint region vibrations, leading to a complete description of the molecule's vibrational dynamics.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides critical information for structural confirmation and molecular formula determination.

Elucidation of Fragmentation Patterns for Structural Confirmation

In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M•+). chemguide.co.uk This molecular ion is often energetically unstable and breaks apart into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecule's structure. chemguide.co.uk

For aromatic aldehydes like this compound, fragmentation is predictable. miamioh.edu The molecular ion peak (M•+) for this compound (C₁₀H₁₂O) would be observed at an m/z of 148. nih.gov Key fragmentation pathways for substituted benzaldehydes include:

Loss of a Hydrogen Radical (M-1): A very common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion. miamioh.edudocbrown.info For this compound, this would produce a prominent peak at m/z 147. This is often the base peak in the spectrum of benzaldehydes. docbrown.info

Loss of the Aldehyde Group (M-29): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of a formyl radical (•CHO), leading to a fragment at m/z 119. docbrown.infolibretexts.org

Loss of Carbon Monoxide (M-28): Rearrangement can lead to the expulsion of a neutral carbon monoxide (CO) molecule, producing a fragment at m/z 120. docbrown.info

Loss of a Methyl Radical (M-15): The cleavage of a methyl group from the trimethyl-substituted ring can occur, leading to a fragment at m/z 133.

The fragmentation pattern of the isomeric 2,4,5-trimethylbenzaldehyde (B1202114) shows major peaks at m/z 148 (molecular ion), 147 (M-1), and 119 (M-29), which provides a model for the expected fragmentation of this compound. nih.gov

| Fragment Ion (Structure) | Mass-to-Charge Ratio (m/z) | Neutral Loss | Significance |

|---|---|---|---|

| [C₁₀H₁₂O]•+ | 148 | - | Molecular Ion (Parent Peak) |

| [C₁₀H₁₁O]+ | 147 | H• | Loss of aldehydic hydrogen; often the base peak. docbrown.info |

| [C₉H₁₁]•+ | 119 | CHO• | Loss of the formyl group. docbrown.infolibretexts.org |

| [C₉H₁₂]•+ | 120 | CO | Loss of carbon monoxide. docbrown.info |

| [C₉H₉O]+ | 133 | CH₃• | Loss of a methyl radical from the ring. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures mass with very high accuracy (typically to four or more decimal places). rsc.org This precision allows for the determination of a molecule's elemental formula from its exact mass, as different combinations of atoms will have slightly different masses due to the mass defect of each element. rsc.org

The molecular formula for this compound is C₁₀H₁₂O. nih.gov Using the exact masses of the most common isotopes (¹²C, ¹H, ¹⁶O), the monoisotopic mass is calculated to be 148.088815 Da. nih.govnih.gov HRMS can measure this value with an error of less than 5 parts per million (ppm), which provides strong evidence for this specific elemental composition, distinguishing it from other potential formulas that have the same nominal mass of 148. rsc.orgresearchgate.net

| Elemental Formula | Exact Mass (Da) | Difference from C₁₀H₁₂O (mDa) |

|---|---|---|

| C₁₀H₁₂O | 148.088815 | 0.00 |

| C₉H₁₂N₂ | 148.100048 | 11.23 |

| C₁₁H₁₆ | 148.125201 | 36.39 |

| C₈H₈O₂ | 148.052430 | -36.38 |

Analytical Challenges in Isomer Differentiation using Mass Spectrometry

A significant challenge in mass spectrometry is the differentiation of positional isomers, such as this compound, 2,4,5-trimethylbenzaldehyde, and 2,3,6-trimethylbenzaldehyde. nih.govnih.govchemspider.com These isomers all have the identical molecular formula (C₁₀H₁₂O) and, therefore, the same exact mass. wikipedia.org

Furthermore, their chemical structures are very similar, often leading to nearly identical fragmentation patterns under standard EI-MS conditions. Because the primary fragmentation involves the aldehyde functional group and the aromatic ring system, the specific positions of the methyl groups may only have a minor influence on the relative abundances of the major fragment ions. umons.ac.be This makes unambiguous identification based solely on the mass spectrum difficult.

To overcome this challenge, mass spectrometry is typically coupled with a separation technique, most commonly gas chromatography (GC-MS). In GC-MS, the isomers are first separated based on their different boiling points and interactions with the chromatographic column. Each isomer then enters the mass spectrometer at a different retention time, allowing for individual analysis and confident identification. Tandem mass spectrometry (MS/MS) techniques, which involve isolating a specific fragment ion and inducing further fragmentation, can sometimes reveal subtle differences but are often insufficient on their own for absolute isomer confirmation without a chromatographic component. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Elucidation (if applicable)

While X-ray crystallography has been used to determine the structures of other substituted benzaldehydes, such as 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde, a published crystal structure for this compound was not found in the searched databases. iucr.org If a suitable single crystal of this compound were to be analyzed, the technique would confirm the substitution pattern on the benzene ring and reveal details about the planarity of the molecule and the orientation of the aldehyde group relative to the ring. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. iucr.org

Structure Reactivity Relationships of 2,3,5 Trimethylbenzaldehyde

Steric Effects of Ortho-Methyl Substitution on the Aldehyde Group Reactivity

The presence of a methyl group at the ortho position (carbon 2) relative to the aldehyde group in 2,3,5-trimethylbenzaldehyde introduces significant steric hindrance. This steric bulk impedes the approach of reagents to the aldehydic carbon. In reactions involving nucleophilic attack on the carbonyl carbon, such as oxidation or condensation reactions, the ortho-methyl group can physically block the trajectory of the incoming nucleophile, thereby slowing down the reaction rate. ias.ac.in

Electronic Contributions of Methyl Groups to Aromatic Ring Reactivity

Methyl groups are known to be electron-donating groups through an inductive effect and hyperconjugation. libretexts.orgmasterorganicchemistry.com In this compound, the three methyl groups collectively increase the electron density of the aromatic ring. This enhanced electron density makes the benzene (B151609) ring more nucleophilic and thus activates it towards electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org

Influence of Trimethyl Substitution Pattern on Reaction Selectivity

The specific arrangement of the three methyl groups on the benzene ring of this compound directs the position of further substitution in electrophilic aromatic substitution reactions. The directing influence of multiple substituents on a benzene ring is approximately the sum of their individual effects. msu.edu Methyl groups are ortho, para-directing activators.

In this compound, the available positions for electrophilic attack are at carbons 4 and 6. The directing effects of the three methyl groups and the meta-directing, deactivating aldehyde group combine to determine the final regiochemical outcome. The methyl group at C2 directs to C3 (occupied) and C1 (occupied), the methyl group at C3 directs to C2 (occupied) and C4, and the methyl group at C5 directs to C4 and C6. The aldehyde group at C1 deactivates the ring and directs to C3 (occupied) and C5 (occupied). Therefore, electrophilic attack is most likely to occur at positions C4 and C6, which are activated by the methyl groups. The steric hindrance from the adjacent methyl groups will also play a role in the selectivity between these two positions.

Comparative Reactivity Studies with Other Trimethylbenzaldehyde Isomers

The reactivity of this compound can be better understood by comparing it with its isomers, such as 2,4,6-trimethylbenzaldehyde (B22134) (mesitaldehyde) and 2,4,5-trimethylbenzaldehyde (B1202114).

2,4,6-Trimethylbenzaldehyde (Mesitaldehyde): This isomer has two ortho methyl groups and one para methyl group relative to the aldehyde. The steric hindrance from the two ortho methyl groups is significantly greater than in this compound, making the aldehyde group in mesitaldehyde much less reactive towards nucleophiles. However, the aromatic ring is highly activated due to the three electron-donating methyl groups at positions that strongly activate the ring.

2,4,5-Trimethylbenzaldehyde: In this isomer, there is one ortho methyl group. The steric hindrance around the aldehyde is comparable to that in this compound. The electronic activation of the ring is also similar due to the presence of three methyl groups. The primary difference lies in the substitution pattern, which will lead to different regioselectivity in electrophilic aromatic substitution reactions.

| Compound | CAS Number | Molecular Weight (g/mol) | Number of Ortho-Methyl Groups | Expected Aldehyde Reactivity (Steric) | Expected Ring Reactivity (Electronic) |

|---|---|---|---|---|---|

| This compound | 5779-71-5 nih.gov | 148.20 nih.gov | 1 | Moderately Hindered | Activated |

| 2,4,6-Trimethylbenzaldehyde | 487-68-3 nih.gov | 148.20 nih.gov | 2 | Highly Hindered | Highly Activated |

| 2,4,5-Trimethylbenzaldehyde | 5779-72-6 sigmaaldrich.com | 148.20 sigmaaldrich.com | 1 | Moderately Hindered | Activated |

Development of Predictive Models for Chemical Transformations

Predicting the outcome of chemical reactions is a significant challenge in chemistry. Modern approaches leverage computational models, including machine learning and artificial intelligence, to forecast reaction products and optimize reaction conditions. arxiv.org These models are trained on large datasets of known chemical reactions.

For a specific compound like this compound, predictive models could be developed to anticipate its behavior in various chemical transformations. Such models would need to account for the complex interplay of steric and electronic factors discussed previously. By using generic reaction templates, these models can explore a wide chemical space. arxiv.org For instance, a model could predict the major and minor products of an electrophilic nitration reaction, considering the directing effects of the substituents and the steric environment of the possible reaction sites. The accuracy of these predictions is continually improving, with some models achieving high accuracy in predicting reaction outcomes. arxiv.org These predictive tools are becoming increasingly valuable in drug discovery and materials science for planning synthetic routes. arxiv.org

Applications of 2,3,5 Trimethylbenzaldehyde in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Organic Molecule Synthesis

2,3,5-Trimethylbenzaldehyde serves as a crucial starting material for the synthesis of a variety of intricate organic compounds. The presence of the three methyl groups on the benzene (B151609) ring imparts specific solubility, reactivity, and biological activity to the resulting molecules.

Precursor for Chalcones and Related Aromatic Heterocycles

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one framework, are important precursors for a wide array of heterocyclic compounds. researchgate.net The synthesis of chalcones is often achieved through a Claisen-Schmidt condensation, which involves the reaction of a substituted benzaldehyde (B42025) with an acetophenone (B1666503). researchgate.net In this context, this compound can react with various acetophenones to yield chalcones with a trimethyl-substituted phenyl ring.

These resulting chalcones can then be utilized to synthesize a variety of five- and six-membered nitrogen-containing heterocycles. researchgate.netipb.pt For instance, reaction with hydrazines can lead to the formation of pyrazolines, while reaction with hydroxylamine (B1172632) can yield isoxazolines. researchgate.netipb.pt The trimethylphenyl group from the initial aldehyde can influence the pharmacological and photophysical properties of these heterocyclic systems.

Table 1: Examples of Heterocycles Derived from Chalcones

| Heterocycle Class | Reagents for Cyclization | Potential Applications |

| Pyrazolines | Hydrazine (B178648) derivatives | Antimicrobial, Anti-inflammatory researchgate.net |

| Isoxazolines | Hydroxylamine hydrochloride | Various biological activities ipb.pt |

| Pyrimidines | Urea (B33335) or thiourea (B124793) derivatives | Broad spectrum of biological relevance researchgate.net |

Utility in the Synthesis of N-Heterocyclic Compounds (e.g., Tetrahydroisoquinolines)

Tetrahydroisoquinolines (THIQs) represent a significant class of N-heterocyclic compounds with a broad range of biological activities, including antibacterial properties. nih.gov The synthesis of the THIQ scaffold can be accomplished through various synthetic routes, often involving the cyclization of a phenethylamine (B48288) derivative. While direct synthesis from this compound is not explicitly detailed in the provided search results, substituted benzaldehydes are key components in established synthetic pathways to THIQs, such as the Pictet-Spengler reaction. In this reaction, a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure. The use of this compound in such a sequence would lead to the incorporation of the trimethylphenyl moiety into the final THIQ structure, potentially modulating its biological efficacy.

Building Block for Fluorescent Probes and Chemical Sensors

The structural framework of this compound, a substituted aromatic aldehyde, provides a platform for the design of fluorescent probes and chemical sensors. The aldehyde functional group is reactive and allows for its conjugation to other molecules, while the trimethyl-substituted phenyl ring can be a part of a larger chromophoric or fluorophoric system. Although specific examples utilizing this compound were not found, the general principle involves designing a molecule where the binding of a specific analyte to a receptor unit causes a change in the electronic properties of the molecule, leading to a detectable change in its fluorescence. The steric and electronic effects of the trimethylphenyl group could be exploited to fine-tune the selectivity and sensitivity of such probes.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.comorganic-chemistry.org Aldehydes are common and crucial components in many well-known MCRs, such as the Biginelli, Hantzsch, and Ugi reactions. tcichemicals.comorganic-chemistry.org

The integration of this compound into these MCRs would allow for the rapid generation of diverse molecular libraries with the embedded trimethylphenyl scaffold. For example, in a Biginelli reaction, this compound could react with a β-dicarbonyl compound and urea or thiourea to produce dihydropyrimidinones bearing the 2,3,5-trimethylphenyl group. tcichemicals.com These compounds could then be screened for various biological activities. The steric hindrance provided by the methyl groups on the aldehyde may influence the reaction rates and diastereoselectivity of these MCRs.

Table 2: Examples of Multi-Component Reactions Involving Aldehydes

| Reaction Name | Reactants | Product Class |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones tcichemicals.com |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester, Ammonia | 1,4-Dihydropyridines tcichemicals.com |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino amides nih.gov |

Applications as a Precursor in Materials Science (e.g., Resin Formulations)

Substituted aldehydes are known to be used in the formulation of various resins. While specific applications of this compound in resin formulations were not identified in the search results, its chemical nature suggests potential utility in this area. Aldehydes can undergo condensation reactions with phenols, urea, or melamine (B1676169) to form thermosetting resins. The incorporation of the 2,3,5-trimethylphenyl group into a resin polymer could impart specific properties such as increased hydrophobicity, altered thermal stability, and modified mechanical characteristics. Further research would be needed to explore the specific advantages of using this compound as a monomer in the synthesis of novel resin materials.

Derivatization Strategies for 2,3,5 Trimethylbenzaldehyde

Functional Group Transformations of the Aldehyde

The aldehyde group is a versatile functional handle that readily undergoes nucleophilic addition and related reactions, providing access to numerous derivatives with modified oxidation states and new carbon-heteroatom or carbon-carbon bonds.

Synthesis of Oximes, Hydrazones, and Schiff Bases

The condensation of 2,3,5-trimethylbenzaldehyde with primary amino compounds offers a straightforward route to imine-based derivatives. These reactions typically involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond.

Oximes : Reaction with hydroxylamine (B1172632) (NH₂OH), typically from hydroxylamine hydrochloride, in a weakly acidic or basic medium yields the corresponding this compound oxime. asianpubs.orgbyjus.com These reactions can often be performed under mild conditions, including grinding at room temperature or using eco-friendly solvents like mineral water. asianpubs.orgias.ac.in

Hydrazones : Condensation with hydrazine (B178648) or its substituted derivatives (e.g., 2,4,6-trimethylbenzenesulfonohydrazide) produces hydrazones. mdpi.comthieme-connect.de The reaction is generally carried out by refluxing the aldehyde and the hydrazine derivative in a suitable solvent like ethanol. mdpi.com

Schiff Bases : The reaction of this compound with various primary amines (R-NH₂) leads to the formation of Schiff bases (or azomethines). ijacskros.comedu.krd This condensation is a versatile method for introducing a wide range of substituents (R-groups) onto the imine nitrogen. mdpi.com

These reactions are fundamental in organic synthesis for creating intermediates, protecting the aldehyde group, and generating compounds with specific biological or material properties. asianpubs.org

Table 1: Synthesis of Imines from this compound

| Derivative Type | Reagent | General Conditions | Product |

|---|---|---|---|

| Oxime | Hydroxylamine hydrochloride (NH₂OH·HCl) | Base (e.g., Na₂CO₃) or weak acid, often in an alcohol solvent or water. asianpubs.orgias.ac.in | This compound oxime |

| Hydrazone | Hydrazine (N₂H₄) or substituted hydrazines (e.g., R-NHNH₂) | Typically heated in a solvent like ethanol. mdpi.com | This compound hydrazone |

| Schiff Base | Primary amine (R-NH₂) | Often requires heating in a solvent like ethanol, sometimes with an acid catalyst. edu.krd | N-(2,3,5-Trimethylbenzylidene)amine |

Olefin Formation via Wittig and Related Reactions

The conversion of the carbonyl group into a carbon-carbon double bond is a key transformation for carbon chain elongation. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for achieving this olefination.

Wittig Reaction : This reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. lumenlearning.com The ylide reacts with this compound to form an oxaphosphetane intermediate, which then collapses to yield an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction : A widely used modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding phosphonium ylide. wikipedia.org These carbanions are generated by deprotonating an alkylphosphonate with a base. alfa-chemistry.comyoutube.com The HWE reaction with aldehydes like this compound typically shows excellent stereoselectivity for the (E)-alkene. wikipedia.orgnrochemistry.com A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed from the reaction mixture. wikipedia.orgalfa-chemistry.com

Table 2: Olefination of this compound

| Reaction | Key Reagent | General Conditions | Predominant Stereochemistry |

|---|---|---|---|

| Wittig Reaction (non-stabilized ylide) | Phosphonium ylide (e.g., Ph₃P=CHR) | Anhydrous, aprotic solvent (e.g., THF, ether). wikipedia.org | (Z)-alkene organic-chemistry.org |

| Wittig Reaction (stabilized ylide) | Phosphonium ylide with EWG (e.g., Ph₃P=CHCO₂R) | Anhydrous, aprotic solvent. | (E)-alkene organic-chemistry.org |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate carbanion (from alkylphosphonate + base) | Base (e.g., NaH, NaOEt) in a solvent like THF or DME. alfa-chemistry.com | (E)-alkene wikipedia.org |

Ester and Ether Formation from Alcohol Derivatives

While the aldehyde itself cannot directly form esters or ethers in the conventional sense, its reduction to the corresponding primary alcohol, 2,3,5-trimethylbenzyl alcohol, opens up pathways for these transformations. The reduction can be readily achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄).

Ester Formation : 2,3,5-Trimethylbenzyl alcohol can be esterified through reaction with a carboxylic acid under acidic catalysis, a process known as Fischer esterification. masterorganicchemistry.com This is an equilibrium-driven reaction, often facilitated by using one of the reactants in excess or by removing the water byproduct. masterorganicchemistry.com Alternatively, for more sensitive substrates, the alcohol can be reacted with more reactive carboxylic acid derivatives like acid chlorides or anhydrides. One-pot oxidative esterification, where an alcohol is directly converted to an ester, is also a modern alternative. nih.gov

Ether Formation : Ethers can be synthesized from 2,3,5-trimethylbenzyl alcohol via several methods. The classical Williamson ether synthesis involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another approach is the acid-catalyzed self-condensation (etherification) of the benzyl (B1604629) alcohol or its reaction with another alcohol, which is particularly effective for benzylic alcohols due to the stability of the intermediate carbocation. nih.govorganic-chemistry.org

Table 3: Synthesis of Esters and Ethers from 2,3,5-Trimethylbenzyl Alcohol

| Derivative Type | Reaction | Reagents | Product |

|---|---|---|---|

| Ester | Fischer Esterification | Carboxylic acid (R-COOH), acid catalyst (e.g., H₂SO₄). masterorganicchemistry.com | 2,3,5-Trimethylbenzyl ester |

| Ether | Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | 2,3,5-Trimethylbenzyl ether |

| Symmetrical Ether | Acid-catalyzed Self-Condensation | Acid catalyst (e.g., FeCl₃). nih.gov | Bis(2,3,5-trimethylbenzyl) ether |

Aromatic Ring Functionalization of Derivatives

Beyond the aldehyde, the aromatic ring of this compound and its derivatives can be further functionalized. Strategies like directed ortho-metalation allow for regioselective introduction of substituents.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for deprotonating an aromatic ring specifically at the position ortho to a directing metalation group (DMG). wikipedia.org The aldehyde group itself is incompatible with the strong organolithium bases used. Therefore, it must first be converted into a suitable DMG, such as a tertiary amide (by oxidation to the acid followed by amidation), an oxazoline, or an imine. uwindsor.caharvard.edu

The DMG coordinates to the lithium atom of the organolithium base (e.g., n-butyllithium or sec-butyllithium), delivering the base to the adjacent C-H bond. wikipedia.orgbaranlab.org In the case of a this compound derivative, the DMG at position 1 would direct lithiation to the C6 position. The resulting aryllithium species is a potent nucleophile that can react with a wide variety of electrophiles (E⁺) to install a new substituent at the C6 position. wikipedia.org

Key steps in a DoM strategy:

Conversion of the aldehyde group into a suitable DMG.

Reaction with a strong organolithium base (e.g., n-BuLi, s-BuLi), often in the presence of a ligand like TMEDA, at low temperature. harvard.edu

Quenching the resulting aryllithium intermediate with an electrophile (e.g., I₂, CO₂, Me₃SiCl).

Subsequent Cross-Coupling Reactions on Halogenated Derivatives

The aryllithium intermediate generated via DoM can be quenched with an electrophilic halogen source (e.g., iodine, bromine) to produce a halogenated derivative. This halogen atom then serves as a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

For instance, a 6-iodo-2,3,5-trimethylbenzaldehyde derivative (with the aldehyde appropriately protected or derivatized) can undergo reactions such as:

Suzuki Coupling : Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound.

Sonogashira Coupling : Palladium- and copper-catalyzed reaction with a terminal alkyne to install an alkynyl group.

Heck Coupling : Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination : Palladium-catalyzed reaction with an amine to form a new C-N bond.

This two-step sequence of DoM followed by cross-coupling provides a highly versatile and regioselective route to complex, polysubstituted aromatic compounds starting from this compound.

Protecting Group Chemistry for Aldehyde Functionality

In the multistep synthesis of complex organic molecules, the aldehyde functional group of this compound often requires temporary masking or "protection" to prevent it from undergoing unwanted reactions. wikipedia.org Protecting groups are essential tools that allow for chemoselectivity, ensuring that other parts of the molecule can be modified while the aldehyde remains intact. wikipedia.orgchemistrysteps.com The ideal protecting group for the aldehyde in this compound should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable in high yield without affecting other functional groups. tcichemicals.com

The primary strategies for protecting the aldehyde functionality involve its conversion into acetals or thioacetals, which are significantly less reactive towards many reagents, particularly nucleophiles and bases. chemistrysteps.comoup.com

Acetal (B89532) Protecting Groups

One of the most common methods for protecting aldehydes is their conversion to acetals. acs.org This reaction typically involves treating the aldehyde with an excess of an alcohol or a diol in the presence of an acid catalyst. oup.com The resulting acetals are stable under basic, neutral, and nucleophilic conditions but can be easily hydrolyzed back to the aldehyde using aqueous acid. chemistrysteps.comoup.com

Acyclic Acetals: Treatment of this compound with a simple alcohol like methanol (B129727) or ethanol, typically with an orthoformate, in the presence of an acid catalyst, yields the corresponding dialkyl acetal. Catalysts such as perchloric acid adsorbed on silica (B1680970) gel or trifluoromethanesulfonic acid have proven effective for the acetalization of various aromatic aldehydes. organic-chemistry.org

Cyclic Acetals (Dioxolanes): A widely used approach is the formation of a cyclic acetal by reacting the aldehyde with a 1,2-diol, such as ethylene (B1197577) glycol, or a 1,3-diol, like 1,3-propanediol, under acidic conditions. acs.org These cyclic acetals, particularly 1,3-dioxolanes, are often favored due to their increased stability and the entropic advantage of their formation. Various catalysts, including p-toluenesulfonic acid (p-TSA), indium(III) chloride, and even iodine, can facilitate this transformation under mild conditions. researchgate.netorganic-chemistry.org The reaction is reversible, and the aldehyde can be regenerated by acid-catalyzed hydrolysis. oup.com

The table below summarizes common conditions for the formation and cleavage of acetal protecting groups applicable to this compound.

Table 1: Acetal Protection and Deprotection Strategies for Aldehydes

| Protecting Group | Protection Reagents & Conditions | Deprotection Reagents & Conditions | Stability |

|---|---|---|---|

| Dimethyl Acetal | Methanol, Trimethyl orthoformate, Acid catalyst (e.g., HCl, p-TSA) organic-chemistry.org | Aqueous Acid (e.g., HCl/H₂O, Acetic Acid/H₂O) wikipedia.org | Basic and nucleophilic reagents, reducing agents. |

| 1,3-Dioxolane | Ethylene glycol, Acid catalyst (e.g., p-TSA), Dean-Stark trap acs.org | Aqueous Acid (e.g., TFA/H₂O, HCl/THF/H₂O) organic-chemistry.org | Basic and nucleophilic reagents, organometallics, hydrides. |

| 1,3-Dioxane | 1,3-Propanediol, Acid catalyst (e.g., p-TSA) | Aqueous Acid (e.g., HCl/H₂O) | Basic and nucleophilic reagents, organometallics, hydrides. |

Thioacetal Protecting Groups

Thioacetals, the sulfur analogs of acetals, serve as another robust class of protecting groups for aldehydes. researchgate.net They are formed by reacting the aldehyde with a thiol or a dithiol under Lewis or Brønsted acid catalysis. researchgate.net Dithioacetals are particularly valuable due to their exceptional stability towards both acidic and basic conditions. researchgate.net This enhanced stability makes them suitable for synthetic routes involving strongly acidic reagents that would cleave regular acetals. researchgate.net

Acyclic Thioacetals: Reaction of this compound with two equivalents of a simple thiol, like ethanethiol, in the presence of a Lewis acid such as BF₃·OEt₂ or ZnCl₂, would yield the corresponding diethyl thioacetal.

Cyclic Thioacetals (Dithiolanes and Dithianes): More commonly, cyclic thioacetals are employed. Reacting the aldehyde with 1,2-ethanedithiol (B43112) or 1,3-propanedithiol (B87085) provides the corresponding 1,3-dithiolane (B1216140) or 1,3-dithiane (B146892) derivative, respectively. organic-chemistry.org Catalysts like lithium bromide, iodine, or hafnium trifluoromethanesulfonate (B1224126) can be used for this transformation, often under mild and chemoselective conditions. organic-chemistry.org

Deprotection of thioacetals is more challenging than for acetals and typically requires oxidative or alkylative conditions due to their high stability. researchgate.net Reagents containing heavy metals like mercury(II) chloride (HgCl₂) or silver nitrate (B79036) (AgNO₃), or treatment with oxidizing agents like N-bromosuccinimide (NBS) or hypervalent iodine compounds are commonly used to regenerate the aldehyde. tcichemicals.com

The table below outlines typical conditions for the protection and deprotection of aldehydes as thioacetals.